2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide
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Overview
Description
2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide is a compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide typically involves the reaction of 5-oxo-1,2-dihydropyrazole with acetohydrazide. One common method involves the use of hydrazonoyl halides and triethylamine in dioxane as the solvent. The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrazonoyl chlorides, bromoacetyl derivatives, and various nucleophiles.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and fluorescent substances.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor kinase (EGFR), which plays a crucial role in cell proliferation and survival . The compound’s binding affinity to these targets is a key factor in its biological activity.
Comparison with Similar Compounds
2-(5-Oxo-1,2-dihydropyrazol-3-yl)acetohydrazide can be compared with other similar compounds, such as:
Thiazolyl-pyrazole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Pyridazine-acetohydrazides: These compounds have been studied for their antihyperglycemic activity and show potential as DPP-4 inhibitors.
Thiazole derivatives: Known for their antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
58979-86-5 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(5-oxo-1,2-dihydropyrazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C5H8N4O2/c6-7-4(10)1-3-2-5(11)9-8-3/h2H,1,6H2,(H,7,10)(H2,8,9,11) |
InChI Key |
YYMUFDMVNMJDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NNC1=O)CC(=O)NN |
Origin of Product |
United States |
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